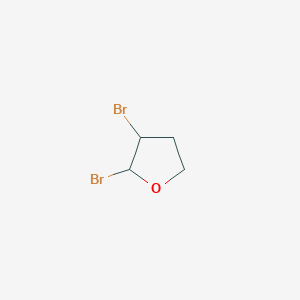
2,3-Dibromotetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromotetrahydrofuran is an organic compound with the molecular formula C4H6Br2O It is a derivative of tetrahydrofuran, where two hydrogen atoms are replaced by bromine atoms at the 2nd and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromotetrahydrofuran can be synthesized through the bromination of tetrahydrofuran. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromotetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to tetrahydrofuran by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 2,3-dihydrofuran.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Elimination: Strong bases like potassium hydroxide (KOH) in ethanol.
Major Products:
Substitution: Corresponding substituted tetrahydrofuran derivatives.
Reduction: Tetrahydrofuran.
Elimination: 2,3-Dihydrofuran.
Scientific Research Applications
2,3-Dibromotetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2,3-dibromotetrahydrofuran exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the bromine atoms are removed, and the compound is converted back to tetrahydrofuran. The molecular targets and pathways involved vary based on the specific chemical context.
Comparison with Similar Compounds
2,3-Dichlorotetrahydrofuran: Similar structure but with chlorine atoms instead of bromine.
2,3-Diiodotetrahydrofuran: Similar structure but with iodine atoms instead of bromine.
2,3-Difluorotetrahydrofuran: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: 2,3-Dibromotetrahydrofuran is unique due to the specific reactivity of bromine atoms compared to other halogens. Bromine atoms are larger and more polarizable than chlorine and fluorine, making this compound more reactive in certain chemical reactions. This reactivity can be advantageous in specific synthetic applications where selective transformations are required.
Properties
CAS No. |
52911-58-7 |
|---|---|
Molecular Formula |
C4H6Br2O |
Molecular Weight |
229.90 g/mol |
IUPAC Name |
2,3-dibromooxolane |
InChI |
InChI=1S/C4H6Br2O/c5-3-1-2-7-4(3)6/h3-4H,1-2H2 |
InChI Key |
SJWJMCVIJLKQIT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



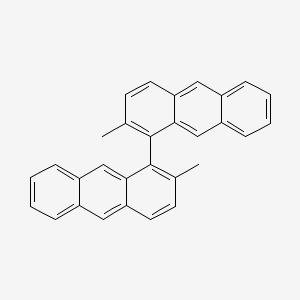
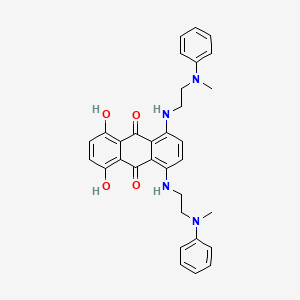

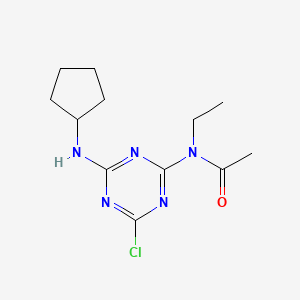


![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
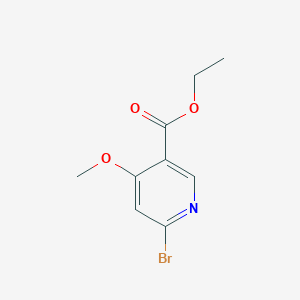
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)

